N-(1-phenylethyl)pyridin-2-amine
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Overview
Description
N-(1-phenylethyl)pyridin-2-amine is an organic compound with the molecular formula C13H14N2 and a molecular weight of 198.27 g/mol It is a derivative of pyridine and is characterized by the presence of a phenylethyl group attached to the nitrogen atom of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenylethyl)pyridin-2-amine typically involves the reaction of 2-aminopyridine with a phenylethyl halide under basic conditions. One common method involves the use of sodium hydride (NaH) as a base and dimethylformamide (DMF) as a solvent. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the 2-aminopyridine attacks the electrophilic carbon of the phenylethyl halide, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory-scale synthesis, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-phenylethyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The phenylethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
N-(1-phenylethyl)pyridin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of N-(1-phenylethyl)pyridin-2-amine is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Further research is needed to elucidate the precise molecular mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
N-(1-phenylethyl)pyridin-3-amine: Similar structure but with the phenylethyl group attached to the 3-position of the pyridine ring.
N-(1-phenylethyl)pyridin-4-amine: Similar structure but with the phenylethyl group attached to the 4-position of the pyridine ring.
N-(1-phenylethyl)pyridin-5-amine: Similar structure but with the phenylethyl group attached to the 5-position of the pyridine ring.
Uniqueness
N-(1-phenylethyl)pyridin-2-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the phenylethyl group on the pyridine ring can affect the compound’s electronic properties and its interactions with other molecules, making it distinct from its isomers .
Properties
IUPAC Name |
N-(1-phenylethyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-11(12-7-3-2-4-8-12)15-13-9-5-6-10-14-13/h2-11H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMMJPDCLGWNLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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